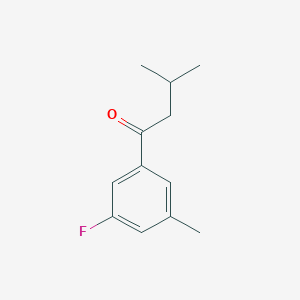

3,5'-Dimethyl-3'-fluorobutyrophenone

Description

3,5'-Dimethyl-3'-fluorobutyrophenone is a fluorinated aromatic ketone derivative characterized by a butyrophenone backbone substituted with methyl groups at the 3- and 5'-positions and a fluorine atom at the 3'-position. The fluorine atom likely enhances electronegativity and metabolic stability, while the methyl groups may increase lipophilicity, influencing solubility and bioavailability .

Propriétés

IUPAC Name |

1-(3-fluoro-5-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUKHEGZUQQVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5’-Dimethyl-3’-fluorobutyrophenone typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the transmetalation of organoboron reagents with palladium (II) complexes, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3,5’-Dimethyl-3’-fluorobutyrophenone may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,5’-Dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

3,5’-Dimethyl-3’-fluorobutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,5’-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptor sites, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Fluorine vs. Nitro Groups : Fluorine’s electronegativity and small size reduce steric hindrance compared to bulkier nitro groups, making fluorinated analogs more suitable for targeted drug design .

Activité Biologique

3,5'-Dimethyl-3'-fluorobutyrophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3,5'-Dimethyl-3'-fluorobutyrophenone is characterized by its unique chemical structure, which influences its biological activity. The compound can be described by the following molecular formula:

- Molecular Formula : CHFO

- Molecular Weight : 220.24 g/mol

The presence of both methyl and fluorine substituents plays a critical role in modulating its interaction with biological targets.

The biological activity of 3,5'-Dimethyl-3'-fluorobutyrophenone primarily involves its interaction with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It has been shown to interact with various receptors, potentially affecting signal transduction pathways related to pain and inflammation.

Biological Activity Overview

The biological activities of 3,5'-Dimethyl-3'-fluorobutyrophenone can be summarized as follows:

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of 3,5'-Dimethyl-3'-fluorobutyrophenone against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential for development as an antimicrobial agent . -

Anticancer Effects :

Research conducted on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for anticancer drug development . -

Analgesic Properties :

In animal models, the compound was administered to assess its analgesic effects. Findings revealed a notable reduction in pain sensitivity, indicating its possible application in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,5'-Dimethyl-3'-fluorobutyrophenone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Fluorobutyrophenone | Fluorine substitution | Moderate antimicrobial activity |

| 3,5-Dimethylbutyrophenone | No fluorine; only methyl groups | Limited anticancer effects |

| Butyrophenone | Parent compound | Established sedative properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.